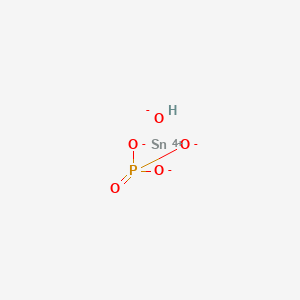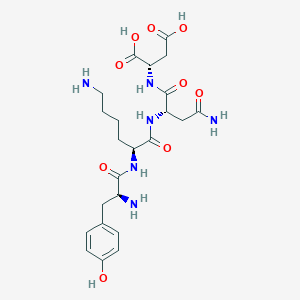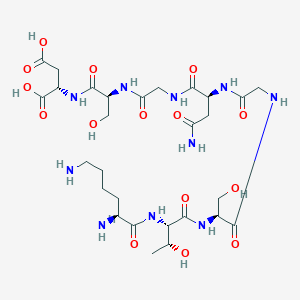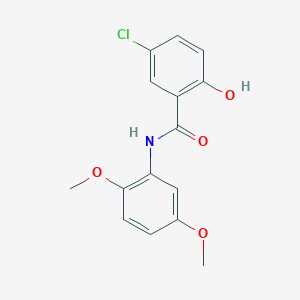![molecular formula C34H69N3O3 B12601349 3,3'-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name) CAS No. 917572-69-1](/img/structure/B12601349.png)
3,3'-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) is a synthetic lipid compound. It is a colorless oily material that has attracted attention for its role in various scientific and industrial applications. This compound is known for its ability to form lipid nanoparticles, which are crucial in the delivery of nucleic acids such as mRNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3,3’-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) involves a reductive amination reaction. In this process, 4-aminobutanol is condensed with a lipid aldehyde, using sodium triacetoxyborohydride as the reducing agent. The reaction conditions typically involve:
Reactants: 4-aminobutanol and lipid aldehyde
Reducing Agent: Sodium triacetoxyborohydride
Solvent: Often an organic solvent like methanol or ethanol
Temperature: Room temperature to slightly elevated temperatures
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
3,3’-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of lipid nanoparticles for drug delivery systems.
Biology: Facilitates the delivery of nucleic acids into cells, enhancing gene expression studies.
Medicine: Integral component in mRNA vaccines, aiding in the delivery and stability of mRNA.
Industry: Used in the formulation of various cosmetic and pharmaceutical products due to its emulsifying properties.
Mecanismo De Acción
The mechanism by which 3,3’-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) exerts its effects involves the formation of lipid nanoparticles. These nanoparticles encapsulate nucleic acids, protecting them from degradation and promoting their uptake by cells. The compound becomes protonated at physiological pH, forming an ammonium cation that interacts with the anionic nucleic acids. This interaction facilitates the delivery of the nucleic acids into the cytoplasm, where they can exert their intended effects.
Comparación Con Compuestos Similares
Similar Compounds
- [(4-Hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate)
- [(4-Hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-octyldecanoate)
Uniqueness
3,3’-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) is unique due to its specific structure, which provides optimal properties for forming stable lipid nanoparticles. Its ability to encapsulate and protect nucleic acids makes it particularly valuable in the development of mRNA vaccines and other gene therapy applications.
Propiedades
Número CAS |
917572-69-1 |
|---|---|
Fórmula molecular |
C34H69N3O3 |
Peso molecular |
567.9 g/mol |
Nombre IUPAC |
N-dodecyl-3-[[3-(dodecylamino)-3-oxopropyl]-(4-hydroxybutyl)amino]propanamide |
InChI |
InChI=1S/C34H69N3O3/c1-3-5-7-9-11-13-15-17-19-21-27-35-33(39)25-30-37(29-23-24-32-38)31-26-34(40)36-28-22-20-18-16-14-12-10-8-6-4-2/h38H,3-32H2,1-2H3,(H,35,39)(H,36,40) |
Clave InChI |
BOBBSTWGFYKBMJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC(=O)CCN(CCCCO)CCC(=O)NCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


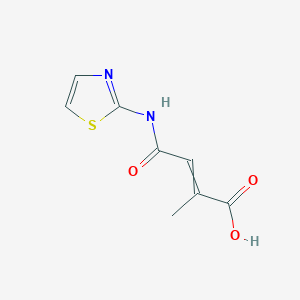
![2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol](/img/structure/B12601270.png)
![4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12601279.png)


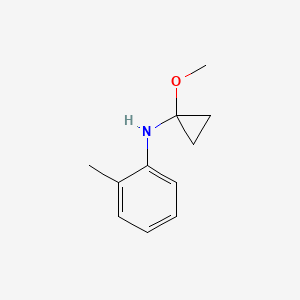
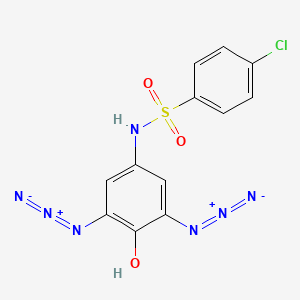
![2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12601307.png)
![3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole](/img/structure/B12601316.png)
